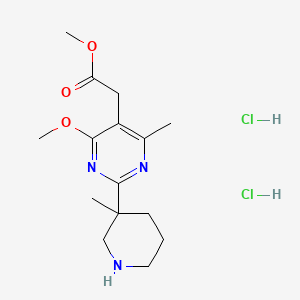
Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is a complex organic compound with a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine moiety and the methoxy and methyl groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidine core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is studied for its potential interactions with biological macromolecules. This includes its binding affinity to proteins and nucleic acids, which can provide insights into its biological activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-yl)acetate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H25Cl2N3O3 |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
methyl 2-[4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O3.2ClH/c1-10-11(8-12(19)20-3)13(21-4)18-14(17-10)15(2)6-5-7-16-9-15;;/h16H,5-9H2,1-4H3;2*1H |
Clave InChI |
IPNQADSIHDXVLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C2(CCCNC2)C)OC)CC(=O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



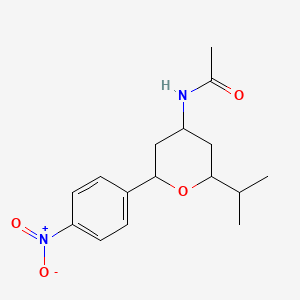
![2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid](/img/structure/B12297745.png)
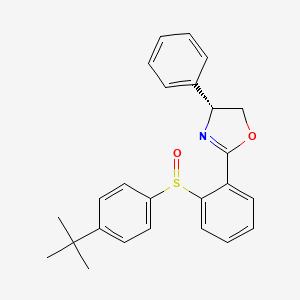
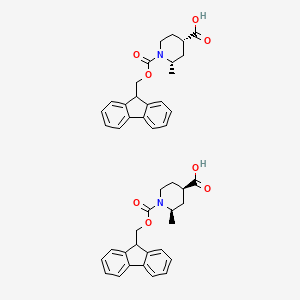
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
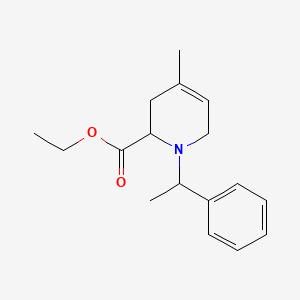
![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
![methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate](/img/structure/B12297772.png)
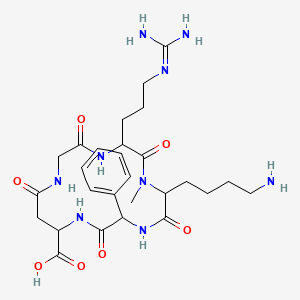

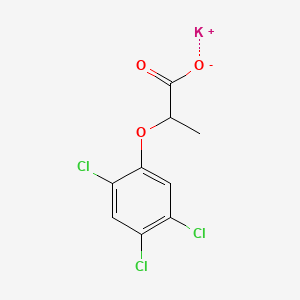
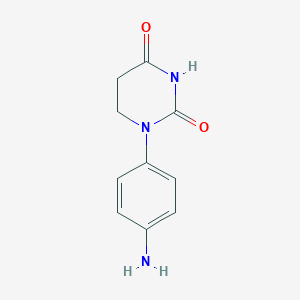
![methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12297802.png)
